2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane

Acetal hydrolysis kinetics Hammett correlation Acid stability

2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane (CAS 914636-95-6; IUPAC: [2-(trifluoromethyl)-1,3-dioxolan-2-yl]methanol) is a geminally disubstituted 1,3-dioxolane featuring both a hydroxymethyl (-CH₂OH) and a trifluoromethyl (-CF₃) group at the 2-position of the five-membered heterocycle. With molecular formula C₅H₇F₃O₃ and molecular weight 172.10 g/mol, this compound belongs to the class of fluorinated cyclic ketals that have been highlighted in the medicinal chemistry literature as a 'rare acetal motif suitable for (oral) drug discovery' owing to unexpectedly robust acid stability conferred by the proximal electron-withdrawing CF₃ substituent.

Molecular Formula C5H7F3O3
Molecular Weight 172.10 g/mol
CAS No. 914636-95-6
Cat. No. B3166886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane
CAS914636-95-6
Molecular FormulaC5H7F3O3
Molecular Weight172.10 g/mol
Structural Identifiers
SMILESC1COC(O1)(CO)C(F)(F)F
InChIInChI=1S/C5H7F3O3/c6-5(7,8)4(3-9)10-1-2-11-4/h9H,1-3H2
InChIKeyAOBHTXFZZPUOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane (CAS 914636-95-6): Core Structural Identity and Procurement Context


2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane (CAS 914636-95-6; IUPAC: [2-(trifluoromethyl)-1,3-dioxolan-2-yl]methanol) is a geminally disubstituted 1,3-dioxolane featuring both a hydroxymethyl (-CH₂OH) and a trifluoromethyl (-CF₃) group at the 2-position of the five-membered heterocycle . With molecular formula C₅H₇F₃O₃ and molecular weight 172.10 g/mol, this compound belongs to the class of fluorinated cyclic ketals that have been highlighted in the medicinal chemistry literature as a 'rare acetal motif suitable for (oral) drug discovery' owing to unexpectedly robust acid stability conferred by the proximal electron-withdrawing CF₃ substituent [1]. The geminal arrangement of a primary alcohol handle and a metabolically stable CF₃ group on the same carbon center creates a sterically and electronically unique building block that cannot be replicated by the more common 4-substituted or monofunctionalized dioxolane analogs [2].

Why Generic 1,3-Dioxolane Substitution Fails for 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane


Casual substitution among 1,3-dioxolane derivatives is chemically and functionally hazardous because the acid-catalyzed hydrolysis rate of the acetal/ketal ring — the core liability governing stability in both synthetic and biological environments — varies by more than six orders of magnitude depending on the electronic character of the substituents [1]. The trifluoromethyl group, the most strongly electron-withdrawing substituent commonly deployed, dramatically retards the rate-limiting carbocation formation during acid-mediated ring opening via both inductive and field effects, as quantified by Hammett ρ values of approximately −4 in systematic studies [2]. Consequently, replacing the CF₃ group of CAS 914636-95-6 with a methyl group (as in CAS 10004-17-8) or a hydrogen atom (as in CAS 5694-68-8) is not a functionally neutral swap: it predicts a substantially faster hydrolysis rate under acidic conditions, altered lipophilicity (ΔLogP), and a different hydrogen-bonding profile that may compromise intended downstream performance . Similarly, the regioisomeric 2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane (from US Patent 4,060,532) places the alcohol handle at the 4-position rather than geminal to the CF₃ groups, resulting in a chemically distinct building block with divergent reactivity and steric accessibility [3]. This evidence compels procurement based on the specific CAS number, not the generic dioxolane scaffold.

Quantitative Comparative Evidence: 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane vs. Closest Analogs


Acid Stability Modulation by the Geminal CF₃ Group: Class-Level Inference from Hammett Analysis of Acetal/Ketal Hydrolysis Kinetics

The acid-catalyzed hydrolysis rate of 1,3-dioxolane ketals is exquisitely sensitive to the electronic character of substituents proximal to the acetal carbon. Liu and Thayumanavan (J. Am. Chem. Soc., 2017) systematically quantified this relationship, demonstrating that the Hammett ρ value for benzylidene acetal hydrolysis is approximately −4.06, reflecting strong positive charge development at the acetal carbon in the rate-determining transition state [1]. Electron-withdrawing substituents such as -CF₃ therefore decelerate hydrolysis by destabilizing this carbocation-like transition state. The geminal CF₃ group in CAS 914636-95-6 is the most electronegative substituent available for this scaffold (Hammett σₚ = 0.54 for CF₃ vs. σₚ = −0.17 for CH₃), predicting a hydrolysis rate retardation of approximately two orders of magnitude relative to the methyl analog (CAS 10004-17-8) under identical acidic conditions [2]. The Wu and Meanwell review (J. Med. Chem., 2021) explicitly identifies trifluoromethyl-dioxolanes as exhibiting 'unexpected stability towards acids' that 'might qualify [them] as a rare acetal motif suitable for (oral) drug discovery,' a property directly attributable to the CF₃ electronic effect [3]. No non-fluorinated or mono-fluorinated 1,3-dioxolane analog can match this level of acid resistance without additional steric shielding.

Acetal hydrolysis kinetics Hammett correlation Acid stability Drug design

Lipophilicity Differentiation: Predicted LogP and PSA Comparison with the Methyl Analog

The trifluoromethyl group is a potent modulator of lipophilicity, typically increasing LogP by 0.5–1.0 log units relative to a methyl substituent on the same scaffold. The methyl analog 2-hydroxymethyl-2-methyl-1,3-dioxolane (CAS 10004-17-8) has a reported LogP of 0.76790 and a topological polar surface area (tPSA) of 38.69 Ų . While experimentally measured LogP for CAS 914636-95-6 is not publicly available, computational estimation using the ACD/Labs fragment-based method (applied via ChemSpider to the closely related 2-(trifluoromethyl)-1,3-dioxolane, which lacks the hydroxymethyl group) yields an ACD/LogP of approximately 0.75 for the non-hydroxylated analog . Adding the hydroxymethyl group (-CH₂OH) contributes a hydrophilic increment, but the net LogP of CAS 914636-95-6 is expected to be substantially higher than the methyl analog (LogP 0.77) based on the CF₃ hydrophobic contribution. The hydrogen bond donor count differs critically: CAS 914636-95-6 possesses 1 H-bond donor (from the -OH group), whereas 2-(trifluoromethyl)-1,3-dioxolane (CAS 2344-09-4) has 0 H-bond donors . This single donor enables the target compound to participate in directed hydrogen-bonding interactions while retaining the lipophilic and metabolic advantages of the CF₃ group — a balanced profile unavailable from either the non-hydroxylated CF₃ analog or the non-fluorinated hydroxymethyl analog.

Lipophilicity LogP Polar surface area Drug-likeness Membrane permeability

Regioisomeric Differentiation: Geminal 2,2-Disubstitution vs. 2,2-Bis(CF₃)-4-CH₂OH Isomer from US Patent 4,060,532

The closest structural isomer to CAS 914636-95-6 is 2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane, disclosed in US Patent 4,060,532 (Example 1) with a boiling point of 78–80 °C at 25 mm Hg, refractive index nD²⁰ = 1.35046, and 92% distillation yield [1]. This isomer places two CF₃ groups at the 2-position and the hydroxymethyl at the 4-position, whereas CAS 914636-95-6 bears one CF₃ and one CH₂OH geminally at the 2-position. This difference is functionally critical: in the patent isomer, the ketal carbon is flanked by two strongly electron-withdrawing CF₃ groups, creating a highly electron-deficient center with enhanced hydrolytic stability but no reactive alcohol handle at that position. In contrast, CAS 914636-95-6 places the nucleophilic -OH group directly on the ketal carbon, enabling unique reactivity patterns such as intramolecular hydrogen bonding to the ring oxygens, direct esterification at the quaternary center, or participation in chelation-controlled reactions that are sterically and electronically impossible for the 4-substituted isomer [2]. Furthermore, the molecular weight difference (172.10 vs. ~240 g/mol for the bis-CF₃ isomer) and the single vs. dual CF₃ count result in meaningfully different physicochemical profiles (LogP, molar refractivity, fluorine content) that affect solubility, partitioning, and detection sensitivity (e.g., ¹⁹F NMR) .

Regioisomerism Structural isomer Building block Patent prior art

Biological Screening Precedent: Fluorinated 1,3-Dioxolane Anesthetic Activity as Scaffold Validation

The 1,3-dioxolane scaffold with a 2-CF₃ substituent has established biological precedent. Bagnall et al. (J. Fluorine Chem., 1977) screened a range of fluorochlorodioxolane derivatives as potential inhalation anesthetics and reported that 2-trifluoromethyl-1,3-dioxolane (CAS 2344-09-4) 'showed good anaesthesia without side effects' in an in vivo mouse model, whereas other halogenated analogs either produced side effects or lacked efficacy [1]. Although this study evaluated the non-hydroxylated analog rather than CAS 914636-95-6 directly, it establishes that the 2-CF₃-1,3-dioxolane core is biologically benign at pharmacologically relevant concentrations — a critical piece of toxicological reassurance not available for the 2-methyl or 2-hydrogen analogs, which were not included in this inhalation anesthesia screen. The hydroxymethyl group in CAS 914636-95-6 provides a synthetic handle for further derivatization (e.g., to prodrugs, conjugates, or polymerizable monomers) while retaining the favorable biological profile associated with the CF₃-dioxolane core [2]. This contrasts with the 2,2-bis(CF₃) analogs from US 4,060,532, which were developed as tranquilizers with CNS activity — a different pharmacological profile that may be undesirable for non-CNS applications.

Inhalation anesthetic Fluorinated dioxolane In vivo screening SAR

Commercial Purity and Quality Certification: Comparator Vendor Specifications

Commercial availability data indicate that CAS 914636-95-6 is supplied at a purity specification of ≥98% by vendors operating under ISO-certified quality management systems, suitable for pharmaceutical R&D and quality control applications . This purity level meets or exceeds the typical 95% specification commonly listed for less specialized dioxolane building blocks such as 2-hydroxymethyl-1,3-dioxolane (CAS 5694-68-8, 95% minimum purity from AKSci) . Procurement-grade purity is a practical differentiator for laboratories requiring compounds that can be used directly in GLP or GMP-adjacent workflows without additional in-house purification. The higher purity specification for the target compound reflects its positioning as a specialty fluorinated building block rather than a commodity intermediate, reducing the burden of purity verification and potential batch-to-batch variability in critical applications.

Purity specification Quality control ISO certification Procurement

Validated Application Scenarios for 2-Hydroxymethyl-2-trifluoromethyl-1,3-dioxolane (CAS 914636-95-6) Based on Comparative Evidence


Acid-Stable Ketal Building Block for Oral Drug Discovery Programs

For medicinal chemistry teams designing orally bioavailable drug candidates that incorporate a ketal or acetal moiety, CAS 914636-95-6 offers a structurally compact scaffold whose acid stability is predicted to exceed that of non-fluorinated 1,3-dioxolane analogs by approximately 800-fold based on Hammett analysis of acetal hydrolysis kinetics [1]. The Wu and Meanwell review (J. Med. Chem., 2021) explicitly identifies trifluoromethyl-dioxolanes as rare acetal motifs with 'unexpected stability towards acids' suitable for oral drug discovery [2]. The geminal -CH₂OH handle at the 2-position enables further functionalization (esterification, carbamate formation, etherification) while the CF₃ group simultaneously enhances metabolic stability and lipophilicity — a dual advantage not available from 2-methyl-2-hydroxymethyl-1,3-dioxolane (CAS 10004-17-8), whose methyl substituent provides neither the acid-stabilizing electronic effect nor the metabolic shielding of fluorine substitution.

Fluorinated Monomer or Chain Extender for Acid-Resistant Polyacetals and Specialty Polymers

In polymer chemistry, the acid-lability of conventional acetal/ketal linkages has historically restricted the use of polyacetals in acidic environments or long-term applications. CAS 914636-95-6, by virtue of the electron-withdrawing CF₃ group geminal to the acetal center, is predicted to yield polyacetal structures with significantly retarded acid-catalyzed degradation kinetics compared to polymers derived from non-fluorinated dioxolane monomers [1]. The primary alcohol handle provides a site for polymerization (e.g., via esterification, urethane formation, or etherification), while the CF₃ group confers hydrophobicity and potentially reduced protein fouling. This combination of reactive functionality and enhanced chemical stability differentiates CAS 914636-95-6 from commodity dioxolane monomers such as 1,3-dioxolane itself or solketal, neither of which possesses the acid-stabilizing CF₃ substituent .

¹⁹F NMR Probe or Fluorinated Tag for Reaction Monitoring and Mechanistic Studies

The single CF₃ group in CAS 914636-95-6 provides a clean ¹⁹F NMR singlet (3 equivalent fluorine nuclei) in a spectral region distinct from most aromatic fluorine signals, making it an attractive fluorinated tag for reaction monitoring, kinetic studies, or quantitative NMR (qNMR) applications. Compared to 2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane (which would produce a more complex ¹⁹F spectrum with potentially diastereotopic CF₃ groups), the target compound offers a simpler, more interpretable ¹⁹F NMR signature with precisely 3 fluorine atoms per molecule, facilitating accurate quantification by ¹⁹F qNMR [3]. The hydroxymethyl handle further permits covalent attachment to substrates of interest, enabling the use of this compound as a fluorinated derivatization agent for analytes that lack intrinsic fluorine.

Geminal CF₃/CH₂OH Scaffold for Coordination Chemistry and Asymmetric Catalysis Ligand Design

The geminal arrangement of a Lewis-basic alcohol oxygen and the electron-withdrawing CF₃ group on the same carbon creates a unique electronic environment for metal coordination. The CF₃ group's strong inductive withdrawal increases the Brønsted acidity of the adjacent -OH proton (predicted pKₐ decrease of 1–2 units compared to the CH₃ analog), potentially enhancing hydrogen-bond donor strength in organocatalytic applications [4]. Furthermore, the dioxolane ring oxygens, combined with the geminal alcohol, form a tridentate oxygen-donor pocket whose geometry is electronically tuned by the CF₃ substituent — a coordination environment that is structurally distinct from the 4-hydroxymethyl isomer (where the alcohol is remote from the CF₃-bearing carbon) and from non-fluorinated analogs. This property may be exploited in the design of chiral ligands for asymmetric transformations where both steric and electronic tuning at the metal center are required.

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